Diisopropyl difluoromethylphosphonate

描述

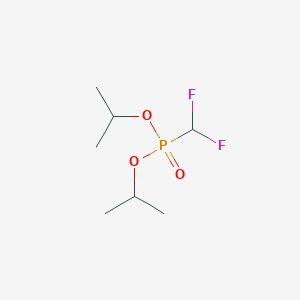

Diisopropyl difluoromethylphosphonate is an organophosphorus compound with the chemical formula C7H15F2O3P. It is a colorless liquid at room temperature and is known for its stability and reactivity. This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

Diisopropyl difluoromethylphosphonate can be synthesized through several methods. One common approach involves the reaction of diisopropyl phosphite with difluoromethyl iodide under basic conditions. The reaction typically proceeds as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified through distillation or recrystallization.

Diisopropyl phosphite: reacts with in the presence of a base such as .

Another method involves the use of diisopropyl phosphorochloridate and difluoromethyl lithium . This reaction requires low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes:

Mixing the reactants: in a controlled environment.

Maintaining the reaction temperature: and pressure to optimize yield.

Purifying the product: using techniques such as distillation or chromatography.

化学反应分析

Types of Reactions

Diisopropyl difluoromethylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation: Phosphonic acids.

Reduction: Phosphines.

Substitution: Various substituted phosphonates.

科学研究应用

Organic Synthesis

DFMP is widely utilized as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its ability to introduce difluoromethyl groups into organic molecules is crucial for developing new materials and pharmaceuticals .

Enzyme Inhibition Studies

DFMP acts as an irreversible inhibitor of cholinesterase enzymes, which play a vital role in neurotransmission. By inhibiting these enzymes, DFMP can help researchers study the mechanisms of action of various neuroactive compounds and the effects of enzyme inhibition on biological systems .

- Target Enzymes: Acetylcholinesterase and other serine proteases.

- Biochemical Pathways: Inhibition leads to increased levels of acetylcholine, affecting neuronal signaling and potentially providing insights into neurodegenerative diseases like Alzheimer's .

Medical Research

The compound is being investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease. Its role as an acetylcholinesterase inhibitor positions it as a candidate for drug development aimed at enhancing cognitive function by increasing acetylcholine availability in the brain .

Industrial Applications

In the industrial sector, DFMP is used in the production of flame retardants and plasticizers. Its stability under various conditions makes it suitable for applications requiring durable chemical properties.

Case Study 1: Enzyme Inhibition

A study demonstrated that DFMP effectively inhibits neutrophil elastase activity, crucial for neutrophil function in immune responses. The research highlighted dosage-dependent effects where low concentrations inhibited enzyme activity without significant toxicity to cells.

Case Study 2: Synthesis of Fluorinated Compounds

Research conducted on the synthesis of cyclopropanes containing difluoromethylphosphonate groups showed that DFMP could facilitate reactions under mild conditions with good yields. This study emphasized its utility in creating complex molecular structures relevant for drug discovery .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for fluorinated compounds | Effective introduction of difluoromethyl groups |

| Enzyme Inhibition | Irreversible cholinesterase inhibitor | Increases acetylcholine levels |

| Medical Research | Potential treatment for Alzheimer's | Enhances cognitive function |

| Industrial Use | Production of flame retardants and plasticizers | Stable under various conditions |

作用机制

Diisopropyl difluoromethylphosphonate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound binds irreversibly to the active site of the enzyme, preventing it from functioning properly. This leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential toxicity.

相似化合物的比较

Similar Compounds

Diisopropyl fluorophosphate: Another organophosphorus compound with similar inhibitory effects on acetylcholinesterase.

Methylphosphonic acid: A simpler phosphonate with different reactivity and applications.

Bisphosphonates: A class of compounds used in medicine to treat bone diseases.

Uniqueness

Diisopropyl difluoromethylphosphonate is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on fluorinated compounds and enzyme inhibition.

生物活性

Diisopropyl difluoromethylphosphonate (DFMP) is a compound of significant interest due to its biological activity, particularly as a reagent in organic synthesis and its role in enzyme inhibition. This article explores the biological mechanisms, synthesis, applications, and relevant case studies associated with DFMP.

This compound is synthesized through various methods, including the reaction of difluoromethylphosphonyl dichloride with alcohols. The compound is notable for its stability and reactivity in forming fluorinated compounds. Its chemical structure can be represented as follows:

Synthesis Methods

- Method 1 : Reaction with difluoromethylphosphonyl dichloride.

- Method 2 : Alkylation of phosphonates using dibromomethane and triisopropyl phosphite .

Enzyme Inhibition

DFMP acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, DFMP leads to an accumulation of acetylcholine, resulting in prolonged nerve impulse transmission, which can cause muscle paralysis and respiratory failure if exposure levels are high enough .

Key Effects :

- Neurotransmitter Accumulation : Inhibition of AChE leads to increased levels of acetylcholine.

- Potential Toxicity : High doses can result in severe toxicity and death due to respiratory muscle paralysis.

Applications in Research

DFMP has been utilized in various research contexts:

- Neuroscience : As a tool for studying neurotransmission and neurodegenerative diseases.

- Veterinary Medicine : Used as a miotic agent for treating glaucoma in animals .

- Biochemical Studies : Employed in enzyme kinetics studies to understand the mechanisms of enzyme inhibition.

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of DFMP on rat models. The results indicated significant inhibition of AChE activity at doses as low as 6 mg/kg, leading to observable symptoms of toxicity including tremors and paralysis. This case study highlights the importance of dosage in assessing the biological effects of DFMP.

| Dose (mg/kg) | AChE Activity (%) | Symptoms Observed |

|---|---|---|

| 0 | 100 | No symptoms |

| 6 | 40 | Tremors, mild paralysis |

| 12 | 20 | Severe paralysis, death |

Case Study 2: Enzyme Kinetics

Research involving DFMP demonstrated its effectiveness as an inhibitor in various enzymatic reactions. For example, kinetic studies showed that DFMP could significantly alter the reaction rates of serine proteases, suggesting potential applications in therapeutic drug development.

属性

IUPAC Name |

2-[difluoromethyl(propan-2-yloxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZZAGSFNNHJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(F)F)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381705 | |

| Record name | diisopropyl difluoromethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-80-1 | |

| Record name | diisopropyl difluoromethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。